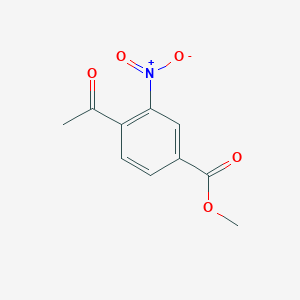

Methyl 4-acetyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGQQWVBIMMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 4 Acetyl 3 Nitrobenzoate

Direct Synthetic Approaches

Direct approaches focus on introducing either the nitro group or the acetyl group onto a pre-existing substituted benzene (B151609) ring in a single, regioselective step. The success of these methods hinges on the electronic properties of the substituents already present on the aromatic ring.

Regioselective Nitration Strategies of Methyl 4-acetylbenzoate

The nitration of Methyl 4-acetylbenzoate represents a primary direct route to obtaining Methyl 4-acetyl-3-nitrobenzoate. This reaction is an example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. ma.edugrabmyessay.com

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring: the acetyl group (-COCH₃) at position 4 and the methyl ester group (-COOCH₃) at position 1. Both the acetyl and the methyl ester groups are electron-withdrawing and act as deactivating meta-directors. rsc.orgvanderbilt.edu This means they decrease the rate of electrophilic substitution compared to benzene and direct incoming electrophiles to the positions meta to themselves.

The positions meta to the methyl ester group (C1) are C3 and C5.

The positions meta to the acetyl group (C4) are C2 and C6.

However, the directing power of these groups must be considered in concert. The position C3 is meta to the ester group and ortho to the acetyl group. The position C2 is ortho to the ester group and meta to the acetyl group. Given that both groups direct meta, the substitution is strongly favored at the positions that are meta to the most deactivating groups. In the case of Methyl 4-acetylbenzoate, both the ester and acetyl groups deactivate the ring, and the nitration occurs regioselectively at the C3 position, which is meta to the ester functionality and ortho to the acetyl group, yielding the desired product. rsc.org The reaction is typically performed at low temperatures (e.g., below 6 °C) to control the reaction rate and prevent the formation of dinitrated byproducts. grabmyessay.comrsc.org

Table 1: Reaction Conditions for Nitration of Benzoate (B1203000) Derivatives

| Starting Material | Reagents | Temperature | Major Product | Reference |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | < 6 °C | Methyl 3-nitrobenzoate | grabmyessay.comrsc.org |

| Benzoic acid | Conc. HNO₃, Conc. H₂SO₄ | < 0 °C | m-Nitrobenzoic acid | truman.edu |

Multi-Step Synthesis via Functional Group Interconversion (FGI)

Multi-step syntheses involving functional group interconversion (FGI) offer more versatile and often more practical pathways to complex molecules like this compound. fiveable.meimperial.ac.uk These strategies involve building the molecule sequentially, transforming one functional group into another to achieve the desired substitution pattern.

Derivatization from Precursors Bearing Substituted Benzoic Acid Moieties

A common and effective multi-step strategy begins with a precursor that already contains the core benzoic acid structure with the desired acetyl and nitro substituents. The key precursor for this approach is 4-acetyl-3-nitrobenzoic acid (CAS No. 79481-75-7). chemscene.com This intermediate possesses the correct arrangement of the acetyl and nitro groups. The synthesis is then completed by the esterification of the carboxylic acid functionality.

The synthesis of 4-acetyl-3-nitrobenzoic acid itself can be accomplished through various routes, for instance, by the oxidation of a corresponding toluene derivative, such as 4-acetyl-3-nitrotoluene.

Esterification Techniques for Formation of the Methyl Benzoate Functionality

Once 4-acetyl-3-nitrobenzoic acid is obtained, the final step is the formation of the methyl ester. Several standard esterification methods can be employed.

The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). bond.edu.aumasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com The mixture is typically heated to reflux to increase the reaction rate. prepchem.comtruman.edu

Table 2: Conditions for Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

| 4-Acetylbenzoic acid | Methanol | Conc. H₂SO₄ | Heat at 70°C for 8 hours | prepchem.com |

| m-Nitrobenzoic acid | Methanol | H₂SO₄ | Reflux for 1 hour | truman.edu |

| 4-Amino-3-nitrobenzoic acid | Methanol | Catalytic H₂SO₄ | Reflux for 1 hour | bond.edu.au |

| p-Nitrobenzoic acid | Glycerol | Toluene sulphonic acid | > 100°C with azeotropic water removal | google.com |

Other esterification methods include reactions with reagents like triphenylphosphine dihalides in the presence of a base, which can proceed under mild, neutral conditions at room temperature. researchgate.net

Targeted Transformations of Related Nitro- or Acetyl-Substituted Aromatics

This approach involves starting with aromatic compounds that are structurally related to the target molecule and performing a series of transformations to install the necessary functional groups. This highlights the strategic application of FGI. fiveable.mesolubilityofthings.com

One potential pathway could start with 3-methyl-4-nitrobenzoic acid . chemicalbook.com A synthetic sequence could envision the conversion of the carboxylic acid to the methyl ester via Fischer esterification. Subsequently, the methyl group at position 3 would need to be transformed into an acetyl group. This could potentially be achieved through benzylic bromination followed by oxidation, although this is a multi-step process with potential challenges in selectivity.

A more plausible route might begin with a precursor like 4-fluoro-3-methylacetophenone . A reported synthesis for a related compound involves a sequence of cyanation to replace the fluorine, followed by hydrolysis of the nitrile to a carboxylic acid, and finally esterification. patsnap.com Adapting such a route would require nitration at an appropriate stage, demonstrating the intricate planning required in multi-step organic synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound via the nitration of its precursor, methyl 4-acetylbenzoate, is highly dependent on the careful management of reaction conditions. The nitration of aromatic rings is a potent but exothermic process, where minor deviations can lead to the formation of undesired side products and a significant reduction in the yield of the target compound.

In the context of electrophilic aromatic nitration, the choice of solvent is critical and often limited. For the synthesis of nitroaromatic compounds like this compound, concentrated sulfuric acid is the solvent of choice. It serves a dual purpose: it acts as a solvent for the organic substrate and, more importantly, it functions as a catalyst. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. umkc.eduyoutube.com The reaction efficacy is profoundly influenced by the ability of the solvent system to generate this electrophile.

The use of a strong acid like sulfuric acid ensures that the reactants are fully dissolved and available for reaction. youtube.com Due to the strongly acidic and oxidative nature of the nitrating mixture (HNO₃/H₂SO₄), alternative organic solvents are typically unsuitable as they would be degraded under these conditions. The selectivity of the reaction—the preferential nitration at the 3-position (meta to the acetyl group)—is dictated by the electronic effects of the existing substituents on the benzene ring, with the solvent's primary role being the efficient generation of the nitronium ion. umkc.edu

| Solvent/Catalyst | Role in Reaction | Rationale for Use |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Solvent and Catalyst | Dissolves methyl 4-acetylbenzoate and reacts with nitric acid to generate the necessary nitronium ion (NO₂⁺) electrophile. umkc.eduyoutube.com |

Temperature is arguably the most critical parameter to control during the nitration of aromatic compounds. The reaction is highly exothermic, and failure to dissipate the generated heat can lead to a rapid increase in temperature. echemi.comstackexchange.com Elevated temperatures promote undesirable side reactions, most notably the introduction of a second nitro group, leading to dinitrated byproducts. orgsyn.org This significantly complicates purification and lowers the yield of the desired monosubstituted product.

For analogous reactions, such as the nitration of methyl benzoate, the temperature is strictly maintained between 0°C and 15°C. youtube.comorgsyn.org This is typically achieved by cooling the reaction vessel in an ice-water bath and adding the nitrating mixture slowly to the substrate solution to control the rate of heat generation. rsc.orgsavemyexams.com Exceeding this temperature range can cause a dramatic drop in yield and the formation of oily impurities. orgsyn.org The reaction is typically conducted at atmospheric pressure, as pressure variations are not a standard method for controlling this type of liquid-phase reaction.

| Reaction Temperature | Observed Yield of Solid Product | Reference |

|---|---|---|

| 5–15°C | 81–85% | orgsyn.org |

| 50°C | Lower yield (193g from 1.5 moles vs. 220-230g) | orgsyn.org |

| 70°C | Significantly lower yield (130g from 1.5 moles) | orgsyn.org |

Advanced Purification Methodologies for Research-Grade Materials

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, acid residues, and any side products formed. Achieving research-grade purity often requires a combination of techniques.

Recrystallization is a fundamental and effective technique for purifying crude solid products. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). physicsandmathstutor.com This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent (mother liquor).

For related nitroaromatic esters like methyl 3-nitrobenzoate, alcohols such as methanol or ethanol, or a mixed solvent system like ethanol/water, are effective for recrystallization. orgsyn.orgrsc.orgphysicsandmathstutor.com The crude product is dissolved in a minimum amount of the hot solvent to create a saturated solution, which is then allowed to cool slowly, promoting the growth of well-defined, pure crystals. youtube.comphysicsandmathstutor.com A preliminary wash of the crude solid with cold water is often performed to remove residual acids from the synthesis. stackexchange.comrsc.org

| Solvent System | Target Compound | Rationale |

|---|---|---|

| Methyl Alcohol (Methanol) | Methyl 3-nitrobenzoate | Effective for achieving high purity (m.p. 78°C). orgsyn.org |

| Ethyl Alcohol (Ethanol) / Water | Methyl 3-nitrobenzoate | The compound is soluble in hot ethanol but insoluble in water. A mixed system allows for fine-tuning of solubility. rsc.orgsavemyexams.com |

For achieving the highest purity or for separating compounds with very similar solubility properties, chromatographic techniques are indispensable. Column chromatography and its faster variant, flash chromatography, are standard methods for the purification of organic compounds in a research setting.

These methods operate by separating components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent or eluent) is passed through the column. rsc.org Compounds that are more polar interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly with the eluent.

For nitroaromatic compounds, a common stationary phase is silica gel (100-200 or 230-400 mesh). The mobile phase is typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org The ratio of these solvents is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. For instance, a purification of a structurally similar compound, methyl 4-bromo-3-nitrobenzoate, utilized a gradient of hexane:ethyl acetate. beilstein-journals.org

| Parameter | Description | Example Application |

|---|---|---|

| Technique | Flash Column Chromatography | Rapid purification with moderate to high resolution. |

| Stationary Phase | Silica Gel (e.g., 100-200 mesh) | Standard polar adsorbent for this class of compounds. rsc.org |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | A common solvent system offering tunable polarity for effective separation. rsc.orgbeilstein-journals.org |

Elucidation of Reactivity and Reaction Mechanisms of Methyl 4 Acetyl 3 Nitrobenzoate

Mechanistic Pathways of Nitro Group Transformations

The nitro group of Methyl 4-acetyl-3-nitrobenzoate is a key site of chemical reactivity, susceptible to a range of reductive transformations. These reactions are fundamental to the synthesis of various derivatives with important chemical and biological properties.

Catalytic Reduction to Amino and Nitroso Derivatives

The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds in a quantitative yield, especially when using Pd/C in a solvent like methanol. sciencemadness.org The process involves the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine, Methyl 4-acetyl-3-aminobenzoate.

The reduction can also proceed through intermediate species, such as nitroso and hydroxylamino derivatives. nih.gov The six-electron reduction of the nitro group to an amine can occur via two main pathways: a radical mechanism or a series of two-electron steps. nih.gov In the latter, the nitro group is first reduced to a nitroso compound, which is then rapidly reduced to a hydroxylamine, and finally to the amine. nih.gov The reduction of the nitroso intermediate is significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to isolate. nih.gov

Alternative reducing agents like iron in acidic media, tin(II) chloride, and sodium hydrosulfite can also be employed for the reduction of aromatic nitro compounds. wikipedia.orgsciencemadness.org

Selective Reductive Functionalization Strategies

Selective reduction of the nitro group in the presence of other reducible functional groups, such as the acetyl group, is a crucial aspect of synthetic strategy. While catalytic hydrogenation is highly effective for complete reduction to the amine, other reagents can offer different selectivities. For instance, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

The choice of reducing agent and reaction conditions allows for the targeted synthesis of specific derivatives. For example, while metal hydrides are generally not used for reducing aryl nitro compounds to anilines due to the formation of azo compounds, they can be employed when such products are desired. wikipedia.org

Exploration of Radical Intermediates and Reaction Pathways

The reduction of nitroaromatic compounds can also proceed through radical mechanisms. nih.gov This pathway involves the initial formation of a nitroanion radical through single-electron transfer. nih.gov This radical can then undergo further reduction and protonation steps to yield the nitroso, hydroxylamino, and ultimately the amino derivatives. nih.gov The formation of these radical intermediates can be influenced by the reaction conditions and the nature of the reducing agent. Understanding these radical pathways is important for controlling the reaction outcome and for explaining the formation of potential byproducts.

Chemical Transformations at the Acetyl Moiety

The acetyl group of this compound provides another reactive handle for a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to nucleophilic attack. youtube.com This allows for a range of nucleophilic addition reactions. For example, Grignard reagents can add to the carbonyl group to form tertiary alcohols after an acidic workup. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. youtube.com

Condensation reactions with amines can lead to the formation of imines. youtube.com These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. youtube.com

Oxidative Transformations and Rearrangement Processes

The acetyl group can undergo oxidative transformations. A notable example is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) can convert the ketone into an ester. masterorganicchemistry.com The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this rearrangement. masterorganicchemistry.com

The reactivity of the acetyl group is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group can affect the reactivity of the acetyl moiety in these transformations. masterorganicchemistry.com

Hydrolysis and Transesterification Kinetics of the Methyl Ester Group

The hydrolysis of the methyl ester group in benzoate (B1203000) derivatives is a well-studied process that can be influenced by various factors, including pH and the nature of substituents on the aromatic ring. In aqueous solutions, the hydrolysis of esters like methyl benzoate can proceed through three primary pathways: acid catalysis, base catalysis, and neutral (water-catalyzed) reaction. oieau.fr For many benzoate esters, the base-catalyzed pathway is the dominant mechanism of hydrolysis. oieau.fr

The rate of hydrolysis is significantly affected by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group, can increase the rate of hydrolysis, while electron-donating groups have the opposite effect. For instance, the presence of a 4-nitro group on methyl benzoate reduces its hydrolysis half-life, whereas a 4-methoxy group increases it. oieau.fr This is because electron-withdrawing groups make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Kinetic studies on the hydrolysis of various substituted methyl benzoates have been conducted to quantify these effects. The data is often analyzed using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. oieau.fr

Interactive Table: Hydrolysis Data for Substituted Methyl Benzoates

| Compound | Substituent | Hammett Constant (σ) |

| Methyl benzoate | H | 0.00 |

| Methyl 4-methylbenzoate | 4-CH₃ | -0.17 |

| Methyl 3-hydroxybenzoate | 3-OH | 0.12 |

| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 |

| Methyl 4-chlorobenzoate | 4-Cl | 0.23 |

| Methyl 3-chlorobenzoate | 3-Cl | 0.37 |

| Methyl 4-nitrobenzoate (B1230335) | 4-NO₂ | 0.78 |

| Methyl 3-nitrobenzoate | 3-NO₂ | 0.71 |

This data is based on studies of various substituted methyl benzoates and is provided for comparative purposes. Specific kinetic data for this compound was not found in the search results.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another important reaction of the methyl ester group. The kinetics of transesterification can also be influenced by the electronic nature of the substituents on the benzoate ring, similar to hydrolysis.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The existing substituents on the benzene ring of this compound, the acetyl group (-COCH₃) and the nitro group (-NO₂), are both deactivating and meta-directing groups. This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to themselves.

In the case of this compound, the acetyl group is at position 4 and the nitro group is at position 3. Both of these groups will direct incoming electrophiles to the positions meta to them. The positions meta to the acetyl group are 2 and 6. The positions meta to the nitro group are 1 and 5. Therefore, further electrophilic substitution on this molecule would be expected to be challenging due to the presence of two deactivating groups.

The mechanism of electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acids) which is then attacked by the π electrons of the aromatic ring. aiinmr.commasterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. ma.edu Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring. masterorganicchemistry.com

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of multiple functional groups on an aromatic ring, as in this compound, introduces considerations of chemoselectivity and regioselectivity in chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, there are three main functional groups: the methyl ester, the acetyl group, and the nitro group. A given reagent might react selectively with one of these groups. For example, a reducing agent could potentially reduce the nitro group or the acetyl group. The outcome would depend on the specific reagent and reaction conditions.

Regioselectivity refers to the preferential reaction at one position over another. As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing acetyl and nitro groups will determine the position of any further substitution on the aromatic ring. Both being meta-directors, they would direct incoming electrophiles to the available positions that are meta to them.

The interplay of these directing effects in a multi-substituted benzene ring can be complex. In this compound, the positions C-2, C-5, and C-6 are available for substitution. The acetyl group at C-4 directs to C-2 and C-6. The nitro group at C-3 directs to C-1 (which is already substituted by the ester) and C-5. Therefore, an incoming electrophile would likely be directed to position 5, which is meta to the nitro group, or positions 2 and 6, which are meta to the acetyl group. The actual outcome would depend on the relative directing strengths of the two groups and the specific reaction conditions.

Advanced Spectroscopic and Structural Characterization

High-Field and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like methyl 4-acetyl-3-nitrobenzoate. While detailed multi-dimensional NMR studies are not extensively published for this specific molecule, the expected ¹H and ¹³C NMR spectral data can be inferred from its structure and comparison with related compounds. aiinmr.com

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region due to the electron-withdrawing effects of the nitro, acetyl, and methyl ester groups. The proton ortho to the nitro group is expected to be the most deshielded. The methyl protons of the acetyl and ester groups would appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the acetyl and ester groups at the lower end of the spectrum. aiinmr.com The aromatic carbons would resonate in the typical range, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly affected. The methyl carbons of the acetyl and ester groups would appear at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| OCH₃ | ~3.9 | ~53 |

| COCH₃ | ~2.6 | ~27 |

| C=O (ester) | - | ~165 |

| C=O (acetyl) | - | ~197 |

| C-NO₂ | - | ~148 |

| C-COOCH₃ | - | ~132 |

| C-COCH₃ | - | ~135 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

The IR spectrum is expected to show strong absorption bands characteristic of the functional groups. sciencing.com The nitro group (NO₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch in the 1550-1490 cm⁻¹ region and a symmetric stretch between 1355-1315 cm⁻¹. sciencing.com The carbonyl (C=O) stretching vibration of the ester group is anticipated to appear as a strong band around 1735-1750 cm⁻¹. sciencing.com The acetyl group's carbonyl stretch will also be present in a similar region. The C-O stretching of the ester will be visible in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected around 1600 and 1475 cm⁻¹. sciencing.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the aromatic ring vibrations are expected to produce strong Raman signals. Real-time monitoring of reactions involving related compounds has been demonstrated using Raman spectroscopy, highlighting its utility in process analysis. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | IR, Raman |

| Ester (C=O) | Stretch | 1735 - 1750 | IR |

| Acetyl (C=O) | Stretch | ~1700 | IR |

| Ester (C-O) | Stretch | 1300 - 1000 | IR |

| Aromatic (C=C) | Stretch | ~1600, ~1475 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can confirm the molecular formula C₁₀H₉NO₅.

Electron Ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentations would provide structural information. Expected fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to give the [M-31]⁺ ion, and the loss of the acetyl group (-COCH₃) to give the [M-43]⁺ ion. Cleavage of the ester can also lead to the loss of the carbomethoxy group (-COOCH₃), resulting in the [M-59]⁺ ion. Further fragmentation of the aromatic ring and the nitro group would also be observed. For instance, the mass spectrum of the related methyl 3-nitrobenzoate shows prominent peaks at m/z 150 (loss of OCH₃) and 104. nih.govchemicalbook.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Identity |

|---|---|---|

| 223 | [C₁₀H₉NO₅]⁺ | Molecular Ion |

| 192 | [M - OCH₃]⁺ | Loss of methoxy group |

| 180 | [M - COCH₃]⁺ | Loss of acetyl group |

| 164 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

X-ray Diffraction Studies for Single Crystal Structure Determination and Crystallinity Optimization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related compounds such as methyl 4-nitrobenzoate (B1230335) provides valuable insights into the expected structural features. researchgate.netsigmaaldrich.com

In the crystal structure of methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene (B151609) ring, while the methoxycarbonyl group is slightly twisted out of the plane. researchgate.netsigmaaldrich.com A similar arrangement would be expected for this compound. The analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, the study would elucidate the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking interactions. researchgate.net Optimization of crystallization conditions, such as the choice of solvent and temperature, is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Table 4: Representative Crystallographic Data for a Related Compound (Methyl 4-nitrobenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.109 (3) |

| b (Å) | 17.092 (6) |

| c (Å) | 7.193 (3) |

| β (°) | 116.292 (4) |

| V (ų) | 783.6 (5) |

| Z | 4 |

Data for methyl 4-nitrobenzoate. researchgate.net

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC-UV)

Hyphenated chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. Commercial suppliers of this compound often use GC to determine its purity, with assays of ≥99.0% being reported. sigmaaldrich.com In a GC-MS analysis, the compound would be separated from any impurities on a capillary column, and the mass spectrometer would provide confirmation of its identity and the identity of any co-eluting substances. amazonaws.com

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is another vital tool, particularly for the analysis of less volatile compounds or for isomer separation. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol-water mixture, would be suitable for analyzing this compound. researchgate.net The UV detector would monitor the elution of the compound by its absorbance at a specific wavelength, which is determined by the chromophores in the molecule (the aromatic ring and nitro group). This method can be optimized to separate the target compound from its isomers, such as methyl 3-acetyl-4-nitrobenzoate or methyl 5-acetyl-2-nitrobenzoate, which would have different retention times due to subtle differences in polarity and interaction with the stationary phase.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-nitrobenzoate |

| Methyl 4-nitrobenzoate |

| Methyl 3-acetyl-4-nitrobenzoate |

| Methyl 5-acetyl-2-nitrobenzoate |

| 4-methyl-3-nitrobenzoic acid |

| methyl-4-acetyl-benzoate |

Computational and Theoretical Chemistry Insights into Methyl 4 Acetyl 3 Nitrobenzoate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to calculate the electronic structure and energetics of nitroaromatic compounds. mdpi.com Methods like B3LYP are frequently employed to provide a balance between computational cost and accuracy for these systems. mdpi.com Such calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The structure of Methyl 4-acetyl-3-nitrobenzoate is not rigid; rotation can occur around the single bonds connecting the acetyl and methyl ester groups to the benzene (B151609) ring. Conformational analysis using DFT is employed to determine the most stable three-dimensional arrangement of the atoms.

Computational studies on analogous molecules, such as 4-methyl-3-nitrobenzoic acid, have identified different conformers based on the orientation of the substituent groups. scirp.orgresearchgate.net For the carboxylic acid analog, a cis and trans conformer, differing in the orientation of the hydroxyl group relative to the carbonyl group, were studied. The cis conformer was found to be more stable. scirp.org By analogy, for this compound, the key rotational isomers would involve the orientation of the methyl ester and acetyl groups relative to the plane of the benzene ring. DFT calculations can precisely determine the geometries and relative energies of these rotational isomers, identifying the ground-state conformation.

The optimized geometrical parameters for the closely related 4-methyl-3-nitrobenzoic acid, calculated using the B3LYP/6-311++G basis set, show how substituents influence the ring geometry. For instance, the presence of the electron-withdrawing nitro group at the C3 position leads to an expansion of the ipso C2-C3-C4 bond angle to 122.54°. scirp.org

Table 1: Selected Optimized Geometrical Parameters for an Analogous Molecule (4-methyl-3-nitrobenzoic acid) using DFT Data sourced from a study on 4-methyl-3-nitrobenzoic acid, a close structural analog. scirp.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |

|---|---|---|

| Bond Length | C=O (acid) | 1.21 Å |

| Bond Length | C-NO2 | 1.48 Å |

| Bond Length | C-CH3 | 1.51 Å |

| Bond Angle | C2-C3-C4 | 122.54° |

| Bond Angle | O-N-O | 124.16° |

DFT calculations are crucial for exploring the potential energy surfaces of chemical reactions, mapping the energetic pathway from reactants to products. This involves identifying and characterizing transition states, which are the energy maxima along a reaction coordinate. For nitroaromatic compounds, a primary reaction of interest is thermal decomposition.

Theoretical studies on substituted nitrobenzenes have investigated two main decomposition pathways: nih.gov

Direct C–NO₂ Bond Dissociation: This pathway involves the simple cleavage of the bond between the aromatic ring and the nitro group, yielding a phenyl radical and a nitrogen dioxide molecule.

Two-Step Nitro-Nitrite Rearrangement: This more complex mechanism involves the rearrangement of the nitro group to a nitrite (B80452) group (–ONO), followed by the cleavage of the O–NO bond to form a phenoxyl radical and nitric oxide.

DFT calculations on various nitrobenzene (B124822) derivatives have shown that direct C–N bond scission is generally energetically favored over the rearrangement pathway. nih.gov The presence and position of other substituents on the ring, such as the acetyl and methyl ester groups in this compound, significantly influence the activation energies for these decomposition reactions due to electronic (resonance and inductive) effects. nih.gov For example, substituents in the ortho and para positions tend to have a more pronounced effect on the decomposition energies than those in the meta position. nih.gov

The distribution of electrons within a molecule dictates its reactivity. DFT is used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to map the electrostatic potential and atomic charges.

Charge Distribution: In this compound, the nitro and acetyl groups are strong electron-withdrawing groups. This leads to a significant polarization of the molecule. DFT calculations show that the oxygen atoms of the nitro group carry a substantial negative charge. mdpi.com This electronic pull deactivates the aromatic ring, particularly the carbons ortho and para to the nitro group, making them less susceptible to electrophilic attack. researchgate.netresearchgate.net This charge distribution is critical for understanding intermolecular interactions and sites of potential chemical attack.

Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO, collectively known as frontier orbitals, are key to predicting chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. For nitroaromatic compounds, the LUMO is typically localized on the aromatic ring and the nitro group, indicating these are the sites for nucleophilic attack or reduction. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Conceptual Charge and Reactivity Characteristics

| Molecular Region | Expected Charge | Reactivity Implication |

|---|---|---|

| Nitro Group Oxygens | Highly Negative | Site for interaction with electrophiles or hydrogen bond donation. mdpi.com |

| Aromatic Ring Carbons | Electron-deficient (Positive) | Deactivated towards electrophilic substitution; susceptible to nucleophilic attack. researchgate.net |

| Carbonyl Carbon (Acetyl/Ester) | Positive | Site for nucleophilic attack. |

| LUMO | Localized on ring/nitro group | Governs acceptance of electrons in reduction reactions. mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations model the atomic motions of molecules over time. This allows for the exploration of dynamic processes, conformational flexibility, and non-covalent interactions in condensed phases (e.g., liquids or solids).

MD simulations can reveal the complete conformational landscape of this compound by showing how the molecule flexes, bends, and rotates at a given temperature. In the context of a crystal or solution, MD is particularly powerful for analyzing the intermolecular forces that govern the material's properties. Studies on similar molecules, like Methyl 4-hydroxy-3-nitrobenzoate and energetic materials, demonstrate the types of interactions that can be quantified. researchgate.netmdpi.com

These interactions include:

Hydrogen Bonding: Interactions between a hydrogen atom and an electronegative atom like oxygen.

π-π Stacking: Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. researchgate.net

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

From MD simulations, properties such as the cohesive energy density (CED) and binding energy between molecules can be calculated. mdpi.com The CED represents the energy required to separate molecules from one another and is a measure of the strength of the intermolecular forces. mdpi.com

Table 3: Intermolecular Interactions Studied by Molecular Dynamics

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| π-π Stacking | Interaction between the electron clouds of adjacent benzene rings. | Important for crystal packing and stability. researchgate.net |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving C-H groups and oxygen atoms (from nitro or carbonyl groups). | Contributes to the overall crystal lattice energy and structure. researchgate.net |

| Dipole-Dipole Interactions | Electrostatic forces between the permanent dipoles of the polar molecules. | Significant due to the strong electron-withdrawing nitro and acetyl groups. |

| Van der Waals Forces | General short-range attractive forces. | Contributes to the overall cohesive energy of the material. mdpi.com |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational method and the experimental assignments. Vibrational spectroscopy (Infrared and Raman) is particularly well-suited for this approach.

For the analogous molecule 4-methyl-3-nitrobenzoic acid, researchers have performed DFT calculations (using the B3LYP/6-311++G level of theory) to compute its vibrational frequencies. scirp.orgresearchgate.net It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. scirp.orgresearchgate.net The excellent agreement that can be achieved allows for a confident assignment of the observed spectral bands to specific molecular vibrations.

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in an Analogous Molecule (4-methyl-3-nitrobenzoic acid) Data adapted from a study on 4-methyl-3-nitrobenzoic acid, a close structural analog. scirp.orgresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretching | NO₂ | 1537 | 1537 |

| Symmetric Stretching | NO₂ | 1359 | 1360 |

| Stretching | C=O (acid) | 1698 | 1703 |

| Stretching | C-H (aromatic) | 3088 | 3086 |

| Asymmetric Stretching | CH₃ | 2970 | 2974 |

Solvation Models and Their Influence on Molecular Properties and Reactivity in Dielectric Media

Chemical processes are often carried out in solution, and the solvent can significantly influence a molecule's properties and reactivity. Computational solvation models are used to simulate these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

These models allow chemists to predict how properties such as conformational equilibrium, electronic structure, and reaction barriers change when moving from the gas phase to a dielectric medium. For instance, a polar solvent can stabilize a polar transition state more than the reactants, thereby accelerating a reaction. Studies on nitroaromatics have shown that using aqueous-phase descriptors in computational models can improve the prediction of biological activities like mutagenicity, highlighting the importance of solvation. acs.org

A quantitative approach to understanding solvent interactions is the Abraham solvation parameter model. This model uses a set of descriptors to characterize a solute's interaction properties. For the related compound methyl 3-nitrobenzoate, these descriptors have been determined experimentally. researchgate.net They quantify different aspects of solute-solvent interactions.

Table 5: Abraham Solvation Parameters for an Analogous Molecule (Methyl 3-nitrobenzoate) Data sourced from a study on methyl 3-nitrobenzoate, a close structural analog. researchgate.net

| Descriptor | Value | Physicochemical Property Represented |

|---|---|---|

| E | 1.15 | Excess molar refraction (related to polarizability). |

| S | 1.47 | Solute dipolarity/polarizability. |

| A | 0.00 | Overall hydrogen bond acidity. |

| B | 0.61 | Overall hydrogen bond basicity (ability to accept H-bonds). |

| L | 6.08 | Logarithm of the gas-hexadecane partition coefficient. |

| V | 1.25 | McGowan characteristic volume (related to molecular size). |

These parameters are invaluable for predicting the partitioning of the compound between different environmental or biological phases, which is essential for assessing its fate and transport.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling of Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) represent a computational and statistical approach aimed at creating models that can predict the reactivity of chemical compounds based on their molecular structure. These models are particularly valuable in the field of chemical research and development, as they can forecast the behavior of novel or untested compounds, thereby saving time and resources. For a compound like this compound, which belongs to the class of nitroaromatic compounds, QSRR can offer significant insights into its transformational behavior in various chemical reactions.

The fundamental principle of QSRR lies in the hypothesis that the reactivity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. By quantifying these properties through molecular descriptors, it is possible to establish a mathematical relationship between these descriptors and the observed reactivity.

Developing QSRR Models for Nitroaromatic Compounds

The development of a robust QSRR model typically involves several key steps:

Data Set Compilation : A diverse set of compounds with known reactivity data is assembled. For predicting the transformations of this compound, this would ideally include a series of related nitroaromatic compounds.

Molecular Descriptor Calculation : A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional : Simple counts of atoms, bonds, rings, etc.

Topological : Describing the connectivity of atoms in the molecule.

Geometrical : Related to the 3D structure of the molecule.

Quantum-Chemical : Derived from quantum mechanical calculations, providing insights into electronic properties like orbital energies and charge distributions. nih.gov

Model Building and Statistical Analysis : Statistical methods are employed to select the most relevant descriptors and to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). irb.hr

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. irb.hr

Application to this compound

While specific QSRR studies on the chemical transformations of this compound are not extensively documented in publicly available literature, the principles derived from studies on other nitroaromatic compounds can be applied. For instance, QSRR models have been successfully used to predict the thermal stability and toxicity of nitroaromatic compounds, properties that are closely related to their reactivity. nih.govresearchgate.net

Predictive Modeling of Transformations

QSRR models could be developed to predict various chemical transformations of this compound, such as:

Nucleophilic Aromatic Substitution (SNAr) : The nitro group strongly activates the aromatic ring towards nucleophilic attack. A QSRR model could predict the rate of substitution at different positions on the ring by various nucleophiles.

Reduction of the Nitro Group : The ease of reduction of the nitro group to an amino group is a key transformation. A QSRR model could correlate the reduction potential with specific molecular descriptors.

Oxidation of the Acetyl Group : The acetyl group can undergo various oxidation reactions. QSRR could help in predicting the most likely oxidation products under different conditions.

Hypothetical QSRR Data for Nitroaromatic Compound Reactivity

To illustrate the concept, the following interactive data table presents a hypothetical QSRR model for predicting the rate constant (log k) of a nucleophilic aromatic substitution reaction for a series of nitrobenzoate derivatives. The model uses descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which reflects the ease of accepting an electron, and the partial charge on the carbon atom attached to the nitro group (qC-NO2).

| Compound | ELUMO (eV) | qC-NO2 (a.u.) | Predicted log k |

| This compound | -2.5 | 0.15 | 2.1 |

| Methyl 3,5-dinitrobenzoate | -3.1 | 0.18 | 3.5 |

| Methyl 3-nitrobenzoate | -2.1 | 0.12 | 1.5 |

| Methyl 4-chloro-3-nitrobenzoate | -2.7 | 0.16 | 2.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

This hypothetical model would suggest that a lower ELUMO and a higher positive partial charge on the carbon atom bearing the nitro group lead to a faster reaction rate, which is consistent with the established mechanisms of SNAr reactions.

Future Directions

The continued development of computational chemistry and machine learning algorithms will undoubtedly enhance the predictive power of QSRR models. nih.gov For this compound, future research in this area could lead to the development of highly accurate models for predicting its behavior in a wide range of chemical transformations, facilitating its use in the synthesis of novel compounds and materials.

Derivatization Strategies for Enhancing Research Utility

Introduction of Spectroscopic Reporter Groups for Reaction Monitoring and Detection

Introducing spectroscopic reporter groups, such as chromophores or fluorophores, onto the Methyl 4-acetyl-3-nitrobenzoate scaffold is a powerful strategy for enabling its detection and monitoring in various chemical and biological assays. While nitroaromatic compounds have often been considered non-fluorescent, recent research has demonstrated that strategic molecular design can lead to highly emissive nitro-containing chromophores rsc.orgresearchgate.net.

A common approach involves the chemical modification of the nitro group. The nitro group can be reduced to an amine, which then serves as a reactive handle for coupling with a variety of fluorescent tags. This process converts a non-fluorescent molecule into a highly fluorescent derivative, allowing for sensitive detection. For example, the newly formed amino group can react with fluorogenic reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to yield intensely colored and fluorescent derivatives mdpi.com. This method is versatile and can be applied to various molecules containing primary or secondary amino groups mdpi.com.

Another strategy is to build upon the inherent electronic properties of the nitroaromatic system. The nitro group is a strong electron-withdrawing moiety, which can be paired with electron-donating groups to create push-pull chromophores with interesting optical properties rsc.org. While many nitroaromatics tend to be non-emissive, structural modifications that limit non-radiative decay pathways can significantly enhance fluorescence rsc.org.

The table below summarizes potential reporter groups that could be attached to a derivatized form of this compound, typically after reduction of the nitro group to an amine.

| Reporter Group Class | Example Reagent | Excitation (λex) | Emission (λem) | Key Feature |

| Benzofurazan | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | ~470 nm | ~540 nm | Environmentally sensitive fluorophore |

| Dansyl | Dansyl Chloride | ~340 nm | ~530 nm | High quantum yield |

| Naphthalenediimide (NDI) | NDI derivatives | Varies | Varies | Used in fluorescent displacement assays nih.gov |

| Perylenediimide (PDI) | PDI derivatives | Varies | Varies | High photostability and quantum yield nih.gov |

Chemical Tagging for Enhanced Separation and Detection in Analytical Methodologies (e.g., HPLC-UV, HPLC-FLD, HPLC-MS)

Chemical derivatization is a critical tool for overcoming challenges in the analytical detection of compounds like this compound, particularly at trace levels. Neutral nitroaromatic compounds often exhibit poor ionization efficiency, making their direct analysis by highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) difficult rsc.org. Furthermore, their detection by HPLC with UV detectors may lack the required sensitivity for trace analysis of genotoxic impurities, which must be controlled at the Threshold of Toxicological Concern (TTC) level rsc.org.

A highly effective derivatization strategy for nitroaromatic compounds is the chemical reduction of the nitro group to its corresponding aromatic amine rsc.orgrsc.org. This conversion introduces an ionizable functional group into the molecule, significantly enhancing its detectability by electrospray ionization mass spectrometry (ESI-MS). The resulting primary amine is readily protonated, leading to a strong signal in positive-ion mode MS.

This derivatization is typically achieved under mild conditions, for instance, using zinc dust in the presence of ammonium (B1175870) formate, making the procedure simple and broadly applicable in analytical laboratories rsc.org. The reaction is selective and can be performed without complex manipulations like heating or extraction rsc.org. This methodology has been successfully validated for sensitivity, linearity, and accuracy in quantifying trace-level nitroaromatic impurities in active pharmaceutical ingredients (APIs) rsc.org.

For HPLC with fluorescence detection (HPLC-FLD), the amine derivative can be further tagged with a fluorescent reagent, such as dansyl chloride, to create a highly fluorescent product, drastically lowering the limit of detection mdpi.comnih.gov.

The following table outlines the analytical challenges associated with nitroaromatics and the solutions provided by chemical derivatization.

| Analytical Technique | Challenge with Nitroaromatics | Derivatization Strategy | Resulting Advantage |

| HPLC-MS | Poor ionization efficiency of the neutral nitro group rsc.org | Reduction of the nitro group to a primary amine rsc.orgrsc.org | Introduces an ionizable group, enhancing MS signal and sensitivity rsc.org |

| HPLC-FLD | Lack of native fluorescence | Reduction of nitro group, followed by tagging with a fluorophore (e.g., Dansyl-Cl) mdpi.com | Creates a highly fluorescent derivative, enabling ultra-sensitive detection |

| HPLC-UV | Insufficient sensitivity for trace analysis rsc.org | Tagging with a chromophore possessing a high molar extinction coefficient | Enhances UV absorbance for improved detection limits |

| GC-MS | Non-volatile nature of many nitroaromatic compounds rsc.org | Silylation (e.g., with BSTFA) of hydroxyl or carboxyl groups if present nih.gov | Increases volatility and improves chromatographic properties |

Formation of Crystalline Derivatives for X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. This technique requires the formation of well-ordered, single crystals of the compound of interest. Derivatization of this compound can be employed to generate new compounds with improved crystallization properties, facilitating structural analysis.

The scientific literature contains numerous examples of nitrobenzoate derivatives that have been successfully crystallized and analyzed by X-ray diffraction. These studies provide valuable insights into molecular conformation, intermolecular interactions (such as hydrogen bonding and π-π stacking), and crystal packing, which govern the solid-state properties of the material. For instance, the crystal structure of Methyl 4-nitrobenzoate (B1230335) reveals that the nitro group is nearly coplanar with the benzene (B151609) ring, and the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds researchgate.net. The synthesis of co-crystals, for example between a nitrobenzoic acid and another co-former, is another strategy to obtain crystalline materials suitable for diffraction studies researchgate.net.

By forming derivatives—such as hydrazides, amides, or co-crystals—researchers can introduce functional groups that promote specific intermolecular interactions, leading to the growth of high-quality crystals.

The table below presents crystallographic data for several nitrobenzoate derivatives, illustrating the type of structural information that can be obtained through this method.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Methyl 4-nitrobenzoate | Monoclinic | P21/c | a = 7.109 Å, b = 17.092 Å, c = 7.193 Å, β = 116.29° | researchgate.net |

| 2-Methyl imidazolium-4-nitrobenzoate | Monoclinic | P21/n | a = 11.218 Å, b = 13.064 Å, c = 12.012 Å, β = 114.78° | researchgate.net |

| 2-Acetylamino-benzoic acid | Orthorhombic | Fdd2 | a = 10.848 Å, b = 30.264 Å, c = 10.577 Å | researchgate.net |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | a = 8.916 Å, b = 9.705 Å, c = 17.738 Å, α = 88.30°, β = 89.74°, γ = 86.74° | eurjchem.com |

Polymer-Supported Synthesis and Immobilization Strategies for Catalysis or Separation

Immobilizing this compound or its derivatives onto a solid polymer support is a sophisticated strategy that enhances its utility in multi-step synthesis, catalysis, and separation processes. The use of polymer-supported reagents and substrates simplifies purification, as by-products and excess reagents can be removed by simple filtration, avoiding tedious chromatographic separations cam.ac.uk. This approach is central to high-throughput combinatorial chemistry and the development of cleaner, more efficient chemical processes.

A notable example is the use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a versatile precursor for the solid-phase synthesis of a 1,4-benzodiazepine-2,3-dione library nih.gov. In this methodology, the nitrobenzoic acid moiety is anchored to a polymer resin. The synthesis then proceeds through a sequence of reactions performed on the solid support. This strategy allows for the rapid generation of a diverse set of molecules with high purity and yield nih.gov.

Similarly, catalysts can be immobilized on polymer supports to facilitate their recovery and reuse, a key principle of green chemistry. For example, a poly(4-vinylpyridine)-immobilized copper catalyst has been used for the reduction of nitrobenzene (B124822) researchgate.net. While this specific example does not use this compound, the principle can be extended. A derivative of this compound could be designed to act as a ligand for a metal catalyst, and the entire complex could then be immobilized on a polymer backbone. This would create a heterogeneous catalyst that is easily separable from the reaction mixture.

The table below outlines the steps for a polymer-supported synthesis starting from a derivative of the title compound, as described in the literature nih.gov.

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Nucleophilic Displacement | Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, primary amine | Attaches the first point of diversity to the polymer-supported scaffold. |

| 2 | Acylation | Acyl chloride or carboxylic acid with coupling agent | Introduces the second building block to the secondary amine. |

| 3 | Reduction-Cyclization | SnCl₂·2H₂O | Simultaneously reduces the nitro group and induces cyclization to form the benzodiazepine ring. |

| 4 | Alkylation/Acylation | Alkyl halide or acyl chloride | Introduces a third point of diversity to the newly formed lactam nitrogen. |

| 5 | Cleavage | Trifluoroacetic acid (TFA) | Releases the final trisubstituted 1,4-benzodiazepine-2,3-dione product from the polymer support. |

Applications in Chemical Synthesis and Advanced Materials Science

Building Block for Heterocyclic Compounds and Complex Organic Scaffolds

The strategic placement of the acetyl and nitro groups on the methyl benzoate (B1203000) framework allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of various heterocyclic compounds. The reactivity of the nitro group, in particular, allows it to serve as a precursor for the formation of nitrogen-containing heterocycles. rsc.org For instance, the reduction of the nitro group to an amine is a common and critical step in many synthetic pathways. This transformation introduces a nucleophilic center that can participate in subsequent cyclization reactions.

The presence of the acetyl group provides another reactive handle. The carbonyl carbon of the acetyl group is electrophilic and can react with various nucleophiles. The methyl protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. This dual reactivity of the acetyl group, combined with the transformations of the nitro group, allows for the construction of a wide array of complex organic scaffolds.

A notable application of a related compound, methyl 2-bromomethyl-3-nitrobenzoate, is in the synthesis of Lenalidomide. google.com In this process, the bromomethyl group reacts with α-aminoglutarimide hydrochloride to form an intermediate which is then cyclized and the nitro group is subsequently reduced to an amine to yield the final product. google.com This example highlights how the functionalities on the benzoate ring can be manipulated to build complex, polycyclic structures with significant biological activity.

Table 1: Examples of Heterocyclic Systems Synthesized from Nitroaromatic Precursors

| Heterocycle Class | Synthetic Strategy | Key Reaction |

| Indoles | Reductive cyclization | Reduction of nitro group, followed by intramolecular condensation |

| Quinolines | Friedländer annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group |

| Benzimidazoles | Phillips condensation | Reaction of an o-phenylenediamine (B120857) with a carboxylic acid |

Precursor for Advanced Polymeric Materials and Coatings

The functional groups present in methyl 4-acetyl-3-nitrobenzoate also make it a candidate for the synthesis of advanced polymeric materials and coatings. The ester and acetyl groups can be involved in polymerization reactions. For example, the methyl ester can undergo transesterification with diols to form polyesters. The acetyl group can also participate in polymerization, for instance, through aldol (B89426) condensation reactions.

Furthermore, the nitro group can be chemically modified to introduce other functionalities that can be beneficial for polymer properties. For example, reduction of the nitro group to an amine, followed by reaction with an isocyanate, can lead to the formation of polyurethanes. The aromatic nature of the core structure can contribute to the thermal stability and mechanical strength of the resulting polymers.

Role in the Synthesis of Specialty Organic Dyes and Pigments

By chemically modifying the structure of this compound, the absorption properties of the molecule can be tuned. For example, extending the conjugation of the system by introducing other aromatic rings or functional groups can shift the absorption to longer wavelengths, resulting in different colors. The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine (which can be derived from the nitro group) followed by coupling with another aromatic compound. Benzoates are recognized as important intermediates in the chemistry of pigments. researchgate.net

Development of Functional Materials and Ligands for Coordination Chemistry

The presence of oxygen and nitrogen atoms in this compound makes it a potential ligand for coordination with metal ions. The carbonyl oxygen of the acetyl group and the ester group, as well as the oxygen atoms of the nitro group, can act as donor atoms. The ability to coordinate with metal ions opens up possibilities for the development of functional materials with interesting magnetic, optical, or catalytic properties.

For instance, coordination complexes of this ligand with various metal ions could be explored for applications in catalysis, where the metal center acts as the active site and the ligand environment influences its reactivity and selectivity. The aldehyde functionality in the related compound, methyl 4-formyl-3-nitrobenzoate, allows for Schiff base formation, which is useful in coordination chemistry. Furthermore, the potential for this molecule to form ordered crystalline structures with specific intermolecular interactions, such as hydrogen bonding, could be exploited in the design of functional materials. researchgate.net

Environmental Transformation and Biodegradation Research

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For nitroaromatic compounds like Methyl 4-acetyl-3-nitrobenzoate, key abiotic mechanisms in environmental matrices such as soil and water include photolysis and hydrolysis.

Photolysis: Sunlight can induce the degradation of nitroaromatic compounds. The energy from ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, initiating cleavage of chemical bonds. For nitroaromatic compounds, this can involve the reduction of the nitro group or the cleavage of the aromatic ring. The presence of photosensitizers in the environment, such as humic substances, can accelerate this process.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process results in the formation of 4-acetyl-3-nitrobenzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature. It is generally faster under alkaline conditions due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile.

| Abiotic Degradation Pathway | Description | Resulting Products | Influencing Factors |

| Photolysis | Degradation initiated by the absorption of light energy, leading to bond cleavage. | Varies; can include reduced nitro compounds or ring cleavage products. | Light intensity, wavelength, presence of photosensitizers (e.g., humic acids). |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | 4-acetyl-3-nitrobenzoic acid and methanol. | pH (faster at alkaline pH), temperature. |

Microbial Metabolism and Biotransformation Processes of Nitroaromatic Compounds

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including persistent nitroaromatic compounds. The biotransformation of these compounds is a key process in their environmental degradation.

The most common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group. This can occur under both anaerobic and aerobic conditions.

Under anaerobic conditions, the nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This process is catalyzed by nitroreductases, which are often flavin-containing enzymes. The resulting aminobenzoates are generally less toxic and more amenable to further degradation.

In some aerobic bacteria, a similar reductive pathway can occur. However, the presence of oxygen can sometimes inhibit the activity of certain nitroreductases. The initial reduction products, particularly the nitroso and hydroxylamino intermediates, can be highly reactive.

While reductive pathways are more common for the initial attack on the nitro group, some microorganisms employ oxidative mechanisms. These pathways can lead to the direct removal of the nitro group from the aromatic ring, a process known as denitration.

One mechanism involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. This destabilizes the ring and facilitates the elimination of the nitro group as nitrite (B80452). This oxidative denitration is an important detoxification step, as it removes the toxic nitro group at an early stage of degradation.

Another oxidative mechanism involves monooxygenase enzymes, which incorporate a single oxygen atom into the ring, often leading to hydroxylation. This can also promote the subsequent removal of the nitro group.

A variety of enzymes are involved in the biodegradation of nitroaromatic compounds. Nitroreductases are key enzymes in the initial reductive steps. These enzymes typically use NADH or NADPH as electron donors.

Following the initial reduction or oxidation, the resulting intermediates are further metabolized through a series of enzyme-catalyzed reactions. For example, aminobenzoates can be degraded via pathways similar to those for other aromatic compounds, often involving ring-cleavage dioxygenases.

The specific intermediates formed depend on the particular microbial strain and the environmental conditions. Common intermediates in the degradation of nitroaromatic compounds include nitrosobenzoates, hydroxylaminobenzoates, and aminobenzoates.

| Enzyme Class | Reaction Catalyzed | Typical Cofactor | Example |

| Nitroreductases | Reduction of nitro groups to amino groups. | NADH or NADPH | Found in a wide range of bacteria and fungi. |

| Dioxygenases | Incorporation of both atoms of O2 into the aromatic ring. | Fe(II) | Toluene dioxygenase can co-metabolize some nitroaromatics. |

| Monooxygenases | Incorporation of one atom of O2 into the aromatic ring. | NAD(P)H | Nitrotoluene monooxygenase. |

Compound-Specific Isotope Fractionation Studies for Pathway Elucidation and Extent Assessment

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation pathways of organic pollutants in the environment. This technique measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a specific compound.

During a chemical or biological reaction, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope. This results in the remaining, undegraded compound becoming enriched in the heavier isotope. The magnitude of this isotope fractionation can provide valuable information about the specific degradation mechanism occurring.

By analyzing the changes in the isotopic composition of this compound and its degradation products at a contaminated site, researchers can:

Identify the dominant degradation pathway: Different degradation mechanisms (e.g., reduction vs. oxidation) often have distinct isotope fractionation patterns.

Quantify the extent of degradation: The degree of isotope enrichment in the parent compound can be used to calculate the percentage of the compound that has been degraded.

Distinguish between different sources of contamination: If multiple sources with different initial isotopic signatures are present, CSIA can help to differentiate them.

Bioremediation Potential of Nitroaromatic Contaminants

Bioremediation is an engineered approach that utilizes the metabolic capabilities of microorganisms to clean up contaminated environments. Due to the widespread presence of nitroaromatic compounds as pollutants, there is significant interest in developing bioremediation strategies for these contaminants.

The potential for bioremediation of sites contaminated with compounds like this compound relies on the presence or introduction of microorganisms with the appropriate degradative enzymes. Strategies can include:

Natural Attenuation: Relying on the intrinsic capabilities of the native microbial populations to degrade the contaminant. This is often a slow process.

Biostimulation: Amending the contaminated environment with nutrients or electron acceptors to stimulate the growth and activity of indigenous degrading microorganisms.

Bioaugmentation: Introducing specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities for the target contaminant.

The success of bioremediation depends on a variety of factors, including the concentration and toxicity of the contaminant, the hydrogeochemical conditions of the site (e.g., pH, temperature, oxygen availability), and the presence of other co-contaminants.

Emerging Research Directions and Future Perspectives

The landscape of chemical synthesis and functionalization is rapidly evolving, driven by the need for more efficient, sustainable, and intelligent methodologies. For a specialized molecule like Methyl 4-acetyl-3-nitrobenzoate, these emerging fields open new avenues for its synthesis, transformation, and application. The following sections explore the future perspectives in the context of this specific nitroaromatic compound.

Q & A

Q. Methodological Answer :

- Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 254.2) validates molecular weight .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (C: 52.8%, H: 3.9%, N: 5.5%) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

- Solvent Compatibility : Stable in DMSO, chloroform, and methanol; avoid aqueous basic conditions (ester hydrolysis risk) .

Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Q. Methodological Answer :

- Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing intermolecular interactions (e.g., C=O⋯H-N/O-NO₂⋯H-C) .

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing behavior .

- Data Collection : High-resolution X-ray data (d < 0.8 Å) ensures accurate H-bond geometry (distance: 2.8–3.2 Å; angles: 150–180°) .

Advanced: How can contradictory data in synthetic yields be resolved?

Q. Methodological Answer :

- Variable Analysis : Compare yields under different catalysts (e.g., AlCl₃ vs. FeCl₃) , solvents (DMF vs. DCM) , and nitro group positioning (para vs. meta) .

- Statistical Tools : Apply ANOVA to identify significant factors (e.g., solvent polarity, p < 0.05) .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Advanced: What pharmacological applications are plausible for this compound derivatives?

Q. Methodological Answer :

- Drug Design : Functionalize the nitro group to create prodrugs (e.g., reduce to amine for targeting cytochrome P450) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays; correlate activity with substituent electronegativity .

- ADMET Prediction : Use SwissADME to assess bioavailability (LogP ~2.5; TPSA ~90 Ų) .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Q. Methodological Answer :

- Quantum Chemistry : Perform Gaussian calculations to map electrostatic potentials, identifying reactive sites (e.g., nitro group’s LUMO) .